(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS No.:
Cat. No.: VC16276669
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O5S |
|---|---|
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | (2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C26H27N3O5S/c1-4-13-34-19-10-7-17(8-11-19)14-20-24(30)27-26-29(28-20)25(31)23(35-26)16-18-9-12-21(32-5-2)22(15-18)33-6-3/h7-12,15-16H,4-6,13-14H2,1-3H3/b23-16- |
| Standard InChI Key | BZEMRDOEUFRBMN-KQWNVCNZSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC)OCC)/SC3=NC2=O |
| Canonical SMILES | CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=NC2=O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemical Configuration
The compound’s molecular formula, C₂₆H₂₇N₃O₅S, reflects a molecular weight of 493.6 g/mol. Its IUPAC name, (2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]- thiazolo[3,2-b][1, triazine-3,7-dione, explicitly denotes the Z-configuration of the benzylidene moiety, which influences its planar geometry and intermolecular interactions. The stereochemistry is critical for its biological activity, as the spatial arrangement of substituents affects target binding.
Table 1: Key Molecular Descriptors
Structural Motifs and Functional Groups
The molecule comprises three distinct regions:
-
Thiazolo[3,2-b][1, triazine-3,7-dione Core: A bicyclic system combining thiazole and triazine rings, with two ketone groups at positions 3 and 7. This core provides rigidity and serves as a scaffold for hydrogen bonding.
-
3,4-Diethoxybenzylidene Substituent: A Z-configured benzylidene group attached at position 2, featuring ethoxy groups at the 3- and 4-positions of the phenyl ring. These alkoxy groups enhance solubility and modulate electronic effects.
-
4-Propoxybenzyl Group: A propoxy-substituted benzyl moiety at position 6, contributing to lipophilicity and membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis involves a multi-step sequence:
-
Knoevenagel Condensation: 3,4-Diethoxybenzaldehyde reacts with a thiazolo-triazine-dione precursor to form the benzylidene linkage. This step is stereoselective, favoring the Z-isomer due to steric hindrance.
-
Nucleophilic Substitution: Introduction of the 4-propoxybenzyl group via alkylation of a secondary amine intermediate.
-
Cyclization and Oxidation: Formation of the triazine ring through thermal cyclization, followed by oxidation to establish the dione functionality.
Reactivity Profile
The compound exhibits reactivity at several sites:
-
Dione Moieties: Susceptible to nucleophilic attack, enabling derivatization at the carbonyl groups.
-
Benzylidene Double Bond: Participates in [4+2] cycloadditions under photochemical conditions.
-
Alkoxy Groups: Ether linkages are stable under acidic conditions but undergo cleavage in strong bases.
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates potent inhibition of tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), with IC₅₀ values of 18 nM and 32 nM, respectively. This dual inhibition disrupts cancer cell proliferation and angiogenesis.
Anticancer Activity
In vitro studies against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines revealed dose-dependent apoptosis induction, with EC₅₀ values of 2.4 µM and 3.1 µM. Mechanistic studies attribute this activity to caspase-3 activation and Bcl-2 downregulation.
Anti-Inflammatory Effects
The compound suppresses COX-2 (Cyclooxygenase-2) expression by 75% at 10 µM, comparable to celecoxib, through NF-κB pathway inhibition.
| Activity | Target/Model | Result |
|---|---|---|
| Kinase Inhibition | EGFR/VEGFR-2 | IC₅₀ = 18 nM/32 nM |
| Anticancer | MCF-7/A549 | EC₅₀ = 2.4 µM/3.1 µM |
| Anti-Inflammatory | COX-2 Expression | 75% Suppression at 10 µM |
Pharmacokinetic and Physicochemical Properties
Solubility and Permeability
The compound exhibits moderate aqueous solubility (12 µg/mL at pH 7.4) and high lipophilicity (LogP = 4.2), favoring passive diffusion across biological membranes.
Metabolic Stability
Microsomal assays indicate a half-life of 45 minutes in human liver microsomes, with primary metabolites arising from O-dealkylation of the ethoxy and propoxy groups.
Research Applications and Future Directions
Chemical Optimization
Efforts to improve metabolic stability include replacing labile alkoxy groups with fluorinated ethers or cyclopropyl motifs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume